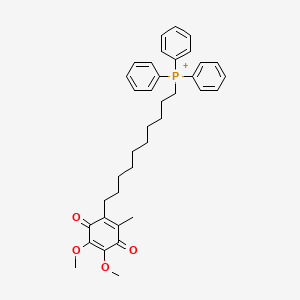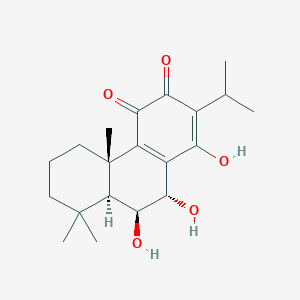
Mitoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitoquinone is based on a novel technology, targeted lipophilic cations, that transport and concentrate antioxidants into the mitochondria -- organelles inside cells that provide energy for life processes -- where they accumulate up to a thousand fold. In 2004, a genomic study of hereditary early-onset Parkinson's disease demonstrated a direct molecular link between mitochondrial dysfunction and the pathogenesis of Parkinson's disease. Mitochondrial dysfunction also has been shown to represent an early critical event in the pathogenesis of the sporadic form of Parkinson's disease. Clinical studies by the Parkinson's Study Group show that very high doses of an antioxidant called Coenzyme Q (which Mitoquinone effectively targets into mitochondria) appear to slow the progression of Parkinson's disease symptoms.
科学的研究の応用
Neuroprotection in Brain Injuries
Mitoquinone (MitoQ) has been identified as a neuroprotective agent in various neurological conditions. In a study on rats, MitoQ was found to reduce oxidative stress-induced neuronal death by activating mitophagy via the Keap1/Nrf2/PHB2 pathway following subarachnoid hemorrhage, suggesting its potential as a treatment for brain injury (Zhang et al., 2019). Additionally, MitoQ provided neuroprotection and reduced neuronal apoptosis in a model of traumatic brain injury, possibly via the Nrf2-ARE pathway (Zhou et al., 2018).
Anticancer Properties
MitoQ has shown potential in cancer research, particularly in breast cancer. It was found to be more cytotoxic to breast cancer cells than healthy cells, leading to irreversible inhibition of clonogenic growth through autophagy and apoptotic cell death mechanisms (Rao et al., 2010). Another study confirmed MitoQ's induction of autophagy and cell death in breast cancer cells following oxidative stress (Gonzalez-Berrios et al., 2013).
Mitigation of Oxidative Stress in Diabetes
MitoQ has been evaluated for its effects on oxidative stress parameters in type 2 diabetic patients. The study found that MitoQ decreased mitochondrial reactive oxygen species production and improved leukocyte-endothelium interactions, indicating its potential in reducing oxidative stress and inflammation in diabetes (Escribano-López et al., 2016).
Role in Fertility and Reproductive Health
MitoQ has been studied for its effects on female reproductive cells. It was found to resist ROS-induced apoptosis in human granulosa cells and mouse oocytes, highlighting its potential in protecting human germ cells under in vitro culture conditions (Tsui & Li, 2023).
Ototoxicity Prevention
MitoQ has been evaluated for its protective effects against aminoglycoside-induced ototoxicity. Studies have shown that it can attenuate gentamicin-induced cochlear damage and hearing loss in animal models, suggesting its potential as a therapeutic approach against ototoxicity (Ojano‐Dirain et al., 2014).
Mitochondrial Homeostasis in Metabolic Syndrome
MitoQ is significant in managing metabolic syndrome by reducing mitochondrial oxidative stress and improving mitochondrial homeostasis. This contributes to the attenuation of conditions like obesity, insulin resistance, and cardiovascular disease (Yang et al., 2020).
特性
CAS番号 |
444890-41-9 |
|---|---|
製品名 |
Mitoquinone |
分子式 |
C37H44O4P+ |
分子量 |
583.7 g/mol |
IUPAC名 |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |
InChI |
InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1 |
InChIキー |
OIIMUKXVVLRCAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
Mito-Q mitoquinone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(3Ar,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1252103.png)


![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)


![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)
![[5,7,8,14-Tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252114.png)


![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)